1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2-thiouracil
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Overview
Description
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2-thiouracil is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of thiouracils, which are derivatives of uracil containing sulfur atoms. This compound is characterized by the presence of a benzyloxymethyl group, an ethyl group, and a 3,5-dimethylphenylthio group attached to the thiouracil core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2-thiouracil typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethyluracil and 3,5-dimethylphenylthiol.
Formation of Intermediate: The first step involves the reaction of 5-ethyluracil with a suitable reagent to introduce the benzyloxymethyl group. This can be achieved using benzyl chloride in the presence of a base like sodium hydride.
Thioether Formation: The intermediate is then reacted with 3,5-dimethylphenylthiol in the presence of a catalyst, such as triethylamine, to form the desired thioether linkage.
Final Product: The final step involves purification of the product using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2-thiouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the thiouracil core.
Substitution: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, benzyl chloride, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiouracil derivatives.
Substitution: Various substituted thiouracil compounds.
Scientific Research Applications
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2-thiouracil has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-ethyl-6-(3,5-dimethylphenylthio)-2-thiouracil: Lacks the benzyloxymethyl group.
1-Benzyloxymethyl-5-methyl-6-(3,5-dimethylphenylthio)-2-thiouracil: Contains a methyl group instead of an ethyl group.
1-Benzyloxymethyl-5-ethyl-6-(4-methylphenylthio)-2-thiouracil: Has a different substitution pattern on the phenyl ring.
Uniqueness
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2-thiouracil is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxymethyl group enhances its solubility and reactivity, while the 3,5-dimethylphenylthio group contributes to its stability and potential biological activity.
Properties
CAS No. |
136105-78-7 |
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Molecular Formula |
C22H24N2O2S2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-1-(phenylmethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C22H24N2O2S2/c1-4-19-20(25)23-22(27)24(14-26-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,27) |
InChI Key |
INFFEDXSIJMLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)SC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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